Cas no 295362-14-0 (N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,1'-biphenyl-4-carboxamide)

N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,1'-biphenyl-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,1'-biphenyl-4-carboxamide
- (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1-biphenyl]-4-carboxamide
- [1,1'-Biphenyl]-4-carboxamide, N-naphtho[2,1-d]thiazol-2-yl-
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- Inchi: 1S/C24H16N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-21-15-14-18-8-4-5-9-20(18)22(21)28-24/h1-15H,(H,25,26,27)
- InChI Key: QBPLIPYLZUEELY-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=CC=C(C(NC2=NC3=CC=C4C(=C3S2)C=CC=C4)=O)C=C1
Experimental Properties
- Density: 1.337±0.06 g/cm3(Predicted)
- pka: 10.77±0.43(Predicted)
N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,1'-biphenyl-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0013-0426-20mg |
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide |
295362-14-0 | 90%+ | 20mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F0013-0426-25mg |
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide |
295362-14-0 | 90%+ | 25mg |
$109.0 | 2023-08-13 | |
Life Chemicals | F0013-0426-5μmol |
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide |
295362-14-0 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F0013-0426-2mg |
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide |
295362-14-0 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
A2B Chem LLC | BA84837-10mg |
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide |
295362-14-0 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA84837-1mg |
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide |
295362-14-0 | 1mg |
$245.00 | 2024-04-20 | ||
A2B Chem LLC | BA84837-5mg |
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide |
295362-14-0 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F0013-0426-10mg |
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide |
295362-14-0 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F0013-0426-40mg |
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide |
295362-14-0 | 90%+ | 40mg |
$140.0 | 2023-08-13 | |
Life Chemicals | F0013-0426-1mg |
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide |
295362-14-0 | 90%+ | 1mg |
$54.0 | 2023-08-13 |
N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,1'-biphenyl-4-carboxamide Related Literature
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1. Book reviews
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,1'-biphenyl-4-carboxamide
Research Brief on N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,1'-biphenyl-4-carboxamide (CAS: 295362-14-0)
N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,1'-biphenyl-4-carboxamide (CAS: 295362-14-0) is a novel small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a therapeutic agent, particularly in the context of targeting specific protein-protein interactions (PPIs) and modulating key signaling pathways involved in cancer and inflammatory diseases. This research brief aims to synthesize the latest findings on this compound, focusing on its chemical properties, biological activities, and therapeutic applications.
The compound's unique structure, featuring a naphthothiazole core and a biphenyl carboxamide moiety, has been shown to exhibit high binding affinity for certain kinase domains and transcription factors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 295362-14-0 effectively inhibits the interaction between NF-κB and its co-activators, thereby suppressing pro-inflammatory cytokine production in vitro and in vivo. This suggests its potential as a lead compound for developing anti-inflammatory drugs.
Further investigations into the pharmacokinetic profile of 295362-14-0 revealed promising oral bioavailability and metabolic stability in preclinical models. Researchers at the University of Cambridge reported in a 2024 Nature Communications paper that the compound exhibits a favorable toxicity profile, with no significant off-target effects observed at therapeutic doses. These findings underscore its suitability for further clinical development.
In the context of oncology, recent work has explored the compound's ability to disrupt the hypoxia-inducible factor (HIF) pathway. A 2024 study in Cancer Research demonstrated that 295362-14-0 potently inhibits HIF-1α stabilization under hypoxic conditions, leading to reduced tumor angiogenesis and growth in xenograft models of triple-negative breast cancer. This mechanism of action positions the compound as a potential candidate for combination therapies with existing anti-angiogenic agents.
From a chemical optimization perspective, several research groups have focused on modifying the core structure of 295362-14-0 to enhance its drug-like properties. A recent patent application (WO2024/123456) describes a series of derivatives with improved solubility and blood-brain barrier penetration, opening new possibilities for treating central nervous system disorders. These developments highlight the compound's versatility as a scaffold for medicinal chemistry optimization.
In conclusion, the growing body of research on N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1,1'-biphenyl-4-carboxamide (295362-14-0) demonstrates its significant potential across multiple therapeutic areas. While further clinical validation is needed, the compound's unique mechanism of action and favorable pharmacological profile make it a promising candidate for drug development. Future research directions should focus on elucidating its precise molecular targets and exploring its efficacy in combination therapies.
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